molecular formula C10H16N2O B13977734 7-Cyclopropyl-1,7-diazaspiro[3.5]nonan-2-one

7-Cyclopropyl-1,7-diazaspiro[3.5]nonan-2-one

Cat. No.: B13977734
M. Wt: 180.25 g/mol
InChI Key: WFFJQULYWLCDIK-UHFFFAOYSA-N
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Description

7-Cyclopropyl-1,7-diazaspiro[3.5]nonan-2-one is a chemical compound with a unique spirocyclic structure. It contains a cyclopropyl group and a diazaspiro nonane core, which contribute to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Cyclopropyl-1,7-diazaspiro[3.5]nonan-2-one typically involves the following steps:

    Formation of the Spirocyclic Core: The spirocyclic core can be synthesized through a cyclization reaction involving a suitable precursor. For example, a cyclopropylamine derivative can be reacted with a suitable dihaloalkane under basic conditions to form the spirocyclic structure.

    Introduction of the Carbonyl Group: The carbonyl group at the 2-position can be introduced through an oxidation reaction. This can be achieved using oxidizing agents such as potassium permanganate or chromium trioxide.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and advanced purification techniques to meet industrial standards .

Chemical Reactions Analysis

Types of Reactions

7-Cyclopropyl-1,7-diazaspiro[3.5]nonan-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol or other reduced forms.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenating agents, nucleophiles.

Major Products Formed

Scientific Research Applications

7-Cyclopropyl-1,7-diazaspiro[3.5]nonan-2-one has several scientific research applications, including:

    Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical compounds, particularly those targeting neurological disorders.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules.

    Biological Studies: It is used in studies to understand its interaction with biological targets and its potential therapeutic effects.

    Industrial Applications: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 7-Cyclopropyl-1,7-diazaspiro[3.5]nonan-2-one involves its interaction with specific molecular targets. The compound may act as an inhibitor or modulator of certain enzymes or receptors, affecting various biochemical pathways. For example, it may bind to a specific pocket in a protein, altering its activity and leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

    7-Cyclopropyl-2,7-diazaspiro[3.5]nonane: This compound has a similar spirocyclic structure but lacks the carbonyl group at the 2-position.

    1,7-Diazaspiro[3.5]nonan-2-one: This compound has a similar core structure but may have different substituents.

Uniqueness

7-Cyclopropyl-1,7-diazaspiro[3.5]nonan-2-one is unique due to its specific combination of a cyclopropyl group and a diazaspiro nonane core with a carbonyl group at the 2-position.

Properties

Molecular Formula

C10H16N2O

Molecular Weight

180.25 g/mol

IUPAC Name

7-cyclopropyl-1,7-diazaspiro[3.5]nonan-2-one

InChI

InChI=1S/C10H16N2O/c13-9-7-10(11-9)3-5-12(6-4-10)8-1-2-8/h8H,1-7H2,(H,11,13)

InChI Key

WFFJQULYWLCDIK-UHFFFAOYSA-N

Canonical SMILES

C1CC1N2CCC3(CC2)CC(=O)N3

Origin of Product

United States

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